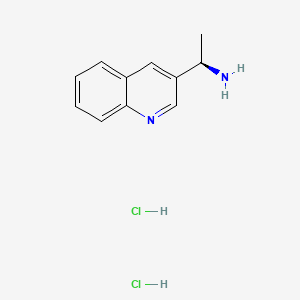
(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride” is a chemical compound with a complex name, but its structure reveals its significance. Let’s break it down:
Structure: The compound consists of a quinoline ring (a heterocyclic aromatic system) attached to an ethylamine group. The stereochemistry is specified as (1R), indicating the absolute configuration of the chiral center.
Preparation Methods
Synthetic Routes::
Heterocyclic Synthesis: The quinoline ring can be synthesized via various methods, such as the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with aldehydes or ketones in acidic conditions.
Ethylamine Attachment: The ethylamine group can be introduced through reductive amination of an appropriate aldehyde or ketone using ammonia or primary amines.
- Large-scale production typically involves optimized versions of the above synthetic routes. Industrial processes focus on efficiency, yield, and safety.
Chemical Reactions Analysis
Reactions::
Oxidation: The quinoline ring can undergo oxidation to form quinolinic acid, an important intermediate in the biosynthesis of NAD+.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: Quinoline derivatives participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Oxidation: Quinolinic acid.
- Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Quinoline derivatives serve as versatile building blocks in organic synthesis.
Biology: Quinolines exhibit antimicrobial, antiviral, and antiparasitic properties.
Medicine: Some quinoline-based drugs are used to treat malaria (e.g., chloroquine).
Industry: Quinolines find applications in dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
- The compound’s effects depend on its specific use. For example, antimalarial quinolines inhibit heme polymerization in Plasmodium parasites.
Comparison with Similar Compounds
Uniqueness: “(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride” stands out due to its chiral center and quinoline-ethylamine combination.
Similar Compounds: Other quinoline derivatives, such as quinine and quinidine, share structural features but differ in stereochemistry and applications.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
(1R)-1-quinolin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10;;/h2-8H,12H2,1H3;2*1H/t8-;;/m1../s1 |
InChI Key |
KABKCAFYVHQHAT-YCBDHFTFSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


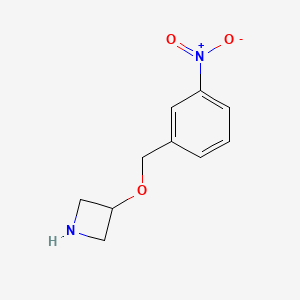
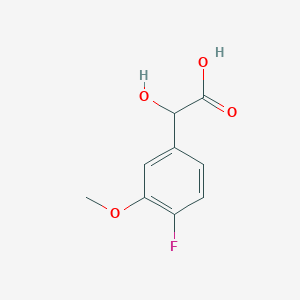
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)
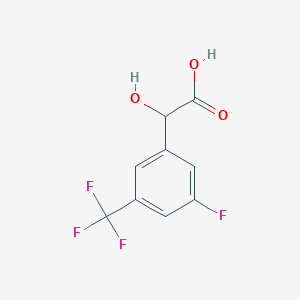
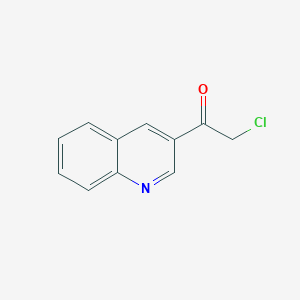
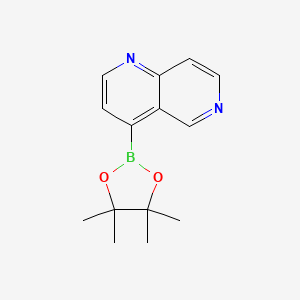
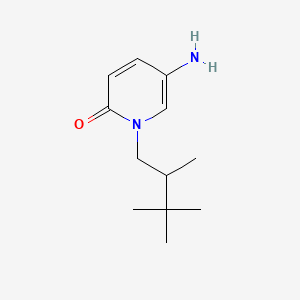
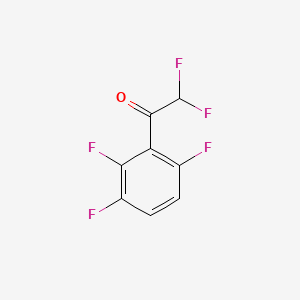
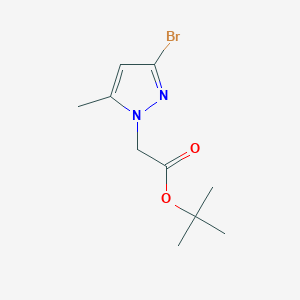
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
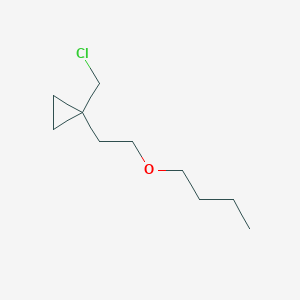
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
